molecular formula C18H20BrN3O5 B11348663 5-(3-bromophenyl)-6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(3-bromophenyl)-6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11348663
M. Wt: 438.3 g/mol
InChI Key: XWCFBCHIIIHCKU-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromophenyl group through bromination reactions.

    Hydroxylation: Functionalization to introduce hydroxyl groups, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-BROMOPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-CHLOROPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
  • 5-(3-FLUOROPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The presence of the bromophenyl group in 5-(3-BROMOPHENYL)-6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE imparts unique chemical and biological properties compared to its chlorinated or fluorinated analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H20BrN3O5

Molecular Weight

438.3 g/mol

IUPAC Name

5-(3-bromophenyl)-6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H20BrN3O5/c1-20-13-7-22(18(8-23,9-24)10-25)15(11-4-3-5-12(19)6-11)14(13)16(26)21(2)17(20)27/h3-7,23-25H,8-10H2,1-2H3

InChI Key

XWCFBCHIIIHCKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C(CO)(CO)CO

Origin of Product

United States

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